molecular formula C7H9BO3 B2410143 3-Hydroxy-2-methylphenylboronic acid CAS No. 948592-46-9

3-Hydroxy-2-methylphenylboronic acid

Cat. No.: B2410143
CAS No.: 948592-46-9
M. Wt: 151.96
InChI Key: FOGKAKXPNOXDAM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a hydroxyl group at the third position and a methyl group at the second position

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for various chemical synthesis processes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of this compound is the successful formation of new carbon-carbon bonds via the SM coupling reaction . This is a crucial process in various chemical synthesis applications .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions. The SM coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The stability of this compound also contributes to its efficacy in this reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-hydroxy-2-methylphenyl halides using boronic acid derivatives. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their mild conditions and high yields, making them suitable for the efficient production of boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce ketones or aldehydes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylphenylboronic acid: Similar in structure but with the hydroxyl and methyl groups swapped.

    3-Methoxyphenylboronic acid: Contains a methoxy group instead of a hydroxyl group.

    3-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyl group.

Uniqueness

3-Hydroxy-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a hydroxyl and a methyl group on the phenyl ring allows for unique interactions and applications in various chemical reactions and biological systems .

Properties

IUPAC Name

(3-hydroxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGKAKXPNOXDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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